Neosolaniol

Description

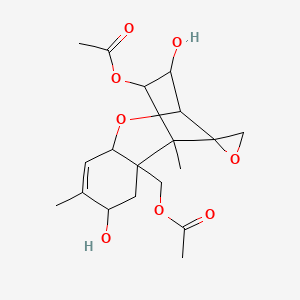

Classification within the Type A Trichothecene (B1219388) Family

Neosolaniol (B1681912) is classified as a Type A trichothecene, a family of mycotoxins characterized by their core 12,13-epoxytrichothec-9-ene (B1214510) (EPT) chemical structure. mdpi.comnih.gov Trichothecenes are a diverse group, with over 200 identified compounds, broadly categorized into four groups (A, B, C, and D) based on the functional groups attached to this core structure. wikipedia.orgmdpi.com

Type A trichothecenes are distinguished from Type B by the absence of a ketone group at the C-8 position of the EPT skeleton. mdpi.com Instead, Type A trichothecenes, such as this compound, possess a hydroxyl (-OH) group at this position. mdpi.comwikipedia.org Other notable Type A trichothecenes include T-2 toxin, which has an ester group at C-8, and diacetoxyscirpenol (B1670381) (DAS), which has no substituent at C-8. mdpi.com This structural variation at the C-8 position is a key determinant in the classification and, to some extent, the biological activity of these compounds. wikipedia.orgnih.gov

The fundamental structure of all trichothecenes includes a six-membered ring containing an oxygen atom, flanked by two carbon rings. wikipedia.org The epoxide group at the C-12 and C-13 positions and a double bond between C-9 and C-10 are crucial for their biological activity, including the inhibition of protein synthesis. wikipedia.orgmsdvetmanual.com

Table 1: Classification of Selected Trichothecenes

| Type | Compound | Key Functional Group at C-8 |

|---|---|---|

| Type A | This compound | Hydroxyl (-OH) |

| Type A | T-2 toxin | Ester |

| Type A | Diacetoxyscirpenol (DAS) | No substituent |

| Type B | Deoxynivalenol (B1670258) (DON) | Ketone (=O) |

Fungal Origin and Biosynthetic Relevance

This compound is a secondary metabolite primarily produced by various species of the fungal genus Fusarium. medchemexpress.combiosynth.comsigmaaldrich.com These fungi are widespread in the environment and are common contaminants of cereal grains and other agricultural crops. biosynth.comfao.org Several Fusarium species have been identified as producers of this compound, including:

Fusarium sporotrichioides mdpi.comnih.govnih.gov

Fusarium poae mdpi.commdpi.com

Fusarium langsethiae mdpi.comnih.gov

Fusarium acuminatum researchgate.net

Fusarium equiseti wikipedia.orgmdpi.com

Fusarium subglutinans researchgate.net

The biosynthesis of trichothecenes, including this compound, is a complex enzymatic process. It begins with the cyclization of farnesyl pyrophosphate to form the initial precursor, trichodiene (B1200196). nih.govnih.gov This is followed by a series of oxygenation, isomerization, cyclization, and esterification reactions to create the diverse range of trichothecene structures. mdpi.com The genes responsible for this intricate pathway, known as Tri genes, are typically clustered together in the fungal genome. nih.govmdpi.com The specific expression and function of these Tri genes determine the final trichothecene profile of a particular Fusarium strain. mdpi.com For instance, the Tri1 gene is involved in the hydroxylation at the C-8 position, a key step in the formation of this compound. nih.gov In contrast, in Type B producers, Tri1 controls hydroxylation at both C-7 and C-8, leading to the eventual formation of a keto group at C-8. nih.gov

This compound is also recognized as a metabolic intermediate in the biosynthesis of other trichothecenes. For example, in Fusarium sporotrichioides, this compound is a precursor to T-2 toxin. nih.govbioaustralis.com The esterification of the hydroxyl group at C-8 of this compound, a reaction catalyzed by an acyltransferase encoded by the Tri16 gene, leads to the formation of T-2 toxin. nih.gov

Significance in Agricultural Research and Crop Science

The presence of this compound and other trichothecenes in agricultural commodities is a significant concern for crop science and food safety. nih.govbiosynth.com Fusarium species that produce these mycotoxins can infect a wide range of crops, including wheat, maize, barley, and oats, leading to diseases such as Fusarium head blight. wikipedia.orgfao.orgreviberoammicol.com This fungal contamination can result in reduced crop yields and diminished grain quality. researchgate.net

In agricultural research, this compound serves as an important biomarker for assessing fungal contamination in crops. biosynth.commyskinrecipes.com Its detection can indicate the presence of toxigenic Fusarium species and help in evaluating the potential risk of mycotoxin contamination in the food and feed supply chain. biosynth.com Research into the production of this compound by different Fusarium species under various environmental conditions, such as temperature and water activity, provides valuable information for developing strategies to mitigate mycotoxin contamination in the field and during storage. nih.gov For example, studies have shown that cooler temperatures can favor the production of Type A trichothecenes like this compound by certain Fusarium species. nih.gov

Furthermore, understanding the phytotoxic effects of this compound and other trichothecenes is crucial. These compounds can act as virulence factors, facilitating the colonization and spread of the fungal pathogens within plant tissues, which can lead to tissue necrosis. mdpi.comresearchgate.net The study of this compound's impact on plant pathology contributes to the development of more resistant crop varieties and better agricultural management practices. biosynth.com

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | NEO |

| T-2 toxin | T-2 |

| Diacetoxyscirpenol | DAS |

| Deoxynivalenol | DON |

| Nivalenol (B191977) | NIV |

| HT-2 toxin | HT-2 |

| Fusarenon-X | FUS-X |

| Zearalenone (B1683625) | ZEA |

| Butenolide | |

| Moniliformin | |

| Beauvericin | |

| Enniatins | |

| Antibiotic Y | |

| 3-acetyldeoxynivalenol (B190510) | 3-ADON |

| 15-acetyldeoxynivalenol | 15-ADON |

| Scirpentriol | STO |

| 4-monoacetoxyscirpenol | MAS |

| 8-propionyl-neosolaniol | P-NEO |

| 8-isobutyryl-neosolaniol | B-NEO |

| Ipomeanine | |

| NT-2 toxin | |

| Crotocin | |

| Verrucarin A | |

| Satratoxin H | |

| Roridin E | |

| Trichodermin | |

| Harzianum A | |

| Calonectrins | |

| Trichothecin | |

| Isotrichodiol | |

| T-2 triol | |

| T-2 tetraol | |

| 3'-hydroxy-HT-2 | |

| 3'-hydroxy-T-2 | |

| DOM-1 | |

| de-epoxy-NIV | |

| 15-monoacetoxyscirpenol | 15-MAS |

| Scirpentriol | SCP |

| de-epoxy-SCP | |

| de-epoxy-15-MAS | |

| 8-Acetylthis compound | |

| This compound monoacetate | |

| This compound 8-butyrate | |

| Microsphaeropsisins D | |

| Microsphaeropsisins E | |

| (7S,8R)-Chlamydospordiol | |

| Fusaravenin | |

| Fusarioxazin | |

| Acuminatum E | |

| Acuminatum F | |

| Fumonisin B1 | FB1 |

| Fumonisins |

Properties

IUPAC Name |

(11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZHDVCTOCZDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998842 | |

| Record name | 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77620-53-2, 36519-25-2 | |

| Record name | NSC320013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neosolaniol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neosolaniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Fungal Production of Neosolaniol

Precursor Compounds and Initial Pathway Stages

The journey to neosolaniol (B1681912) begins with fundamental building blocks common to all trichothecenes. These initial stages lay the groundwork for the characteristic toxic core structure of this mycotoxin family.

Cyclization of trans-Farnesyl Pyrophosphate (FPP) to Trichodiene (B1200196)

The biosynthesis of all trichothecenes, including this compound, commences with the cyclization of the primary metabolic intermediate, trans-farnesyl pyrophosphate (FPP). mdpi.comfrontiersin.org This crucial first step is catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene. mdpi.comnih.gov The reaction involves an initial isomerization of FPP to nerolidyl pyrophosphate, which then undergoes a complex cyclization cascade to form the bicyclic sesquiterpene hydrocarbon, trichodiene. nih.govacs.org This foundational reaction is a committed step in the trichothecene (B1219388) biosynthetic pathway. mdpi.com

Common Trichothecene Biosynthesis Intermediates (e.g., Calonectrin)

Following the formation of trichodiene, a series of oxygenation reactions occur, catalyzed by a cytochrome P450 monooxygenase encoded by the Tri4 gene. mdpi.comnih.gov These reactions convert trichodiene into a series of increasingly complex intermediates. A key intermediate in the biosynthesis of many trichothecenes is calonectrin. nih.govresearchgate.net The formation of calonectrin involves several steps, including the non-enzymatic cyclization of an earlier bicyclic intermediate, isotrichotriol, to form the first tricyclic precursor, isotrichodermol. nih.govnih.gov Subsequent enzymatic modifications, including acetylation and hydroxylation reactions governed by other Tri genes, lead to the production of calonectrin. nih.govresearchgate.netmdpi.com Calonectrin then serves as a branching point for the synthesis of various type A and type B trichothecenes. mdpi.commdpi.com

Enzymatic Transformations and Gene Cluster Involvement

The diversification of trichothecenes, leading to the formation of this compound, is dictated by the specific enzymatic machinery present in the producing fungus. The Tri gene cluster contains the necessary genes encoding for enzymes that perform specific hydroxylation, esterification, and deacetylation reactions. mdpi.com

Role of Tri Genes in Hydroxylation and Esterification Reactions

The final steps in the biosynthesis of this compound are characterized by precise modifications to the trichothecene core. These transformations are catalyzed by enzymes encoded by specific Tri genes, which determine the final structure and toxicity of the molecule.

A critical step in the formation of this compound is the hydroxylation at the C-8 position of the trichothecene skeleton. mdpi.commdpi.com This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the Tri1 gene. nih.govnih.gov In Fusarium sporotrichioides, a known producer of this compound, the Tri1 enzyme is responsible for adding a hydroxyl group to this specific carbon. nih.govnih.gov The disruption of the Tri1 gene in this species leads to the accumulation of trichothecenes lacking the C-8 hydroxyl group, demonstrating the essential role of this enzyme in this compound biosynthesis. mdpi.comnih.gov The Tri1 enzyme can act on various substrates, suggesting a degree of flexibility in the biosynthetic pathway. nih.gov

Another key enzymatic step in the production of this compound involves a deacetylation reaction. The Tri8 gene encodes an esterase that is responsible for removing an acetyl group from the C-3 position of trichothecene intermediates. nih.govnih.gov In Fusarium sporotrichioides, mutant strains with a disrupted Tri8 gene accumulate 3-acetyl this compound instead of this compound, indicating that the final step in this compound formation is the deacetylation of this precursor by the Tri8 enzyme. nih.govnih.gov This deacetylation is crucial as the presence of a free hydroxyl group at the C-3 position is a significant factor in the phytotoxicity of Fusarium trichothecenes. nih.gov

Tri13 Enzyme Activity in Hydroxylation

The enzyme Tri13, a cytochrome P450 monooxygenase, is responsible for a key hydroxylation step in the trichothecene biosynthetic pathway. In the formation of type A trichothecenes like this compound, Tri13 catalyzes the addition of a hydroxyl group at the C-4 position of the precursor calonectrin (CAL) to produce 3,15-diacetoxyscirpenol. mdpi.com This intermediate is then further processed in subsequent steps. mdpi.com While Tri13's role in C-4 hydroxylation is established, its substrate specificity may differ between the biosynthetic pathways of type A and type B trichothecenes. tandfonline.com

Tri16 Enzyme Activity in C-8 Esterification

The Tri16 gene encodes an acyltransferase that plays a crucial role in the esterification at the C-8 position of the trichothecene core, a key step in the biosynthesis of T-2 toxin from this compound. nih.gov Strains of Fusarium sporotrichioides with a disrupted Tri16 gene are unable to produce T-2 toxin and instead accumulate this compound, which has a hydroxyl group at the C-8 position. nih.gov This demonstrates that Tri16 is responsible for adding the isovaleryl group to the C-8 hydroxyl of this compound to form T-2 toxin. researchgate.netmdpi.com The predicted protein sequence of TRI16 contains motifs characteristic of plant acyltransferases. nih.gov In some Fusarium species that produce type B trichothecenes, the Tri16 gene is non-functional due to mutations, which is consistent with the absence of C-8 esterification in these compounds. mdpi.com

Genetic Basis of Tri Gene Loci and Their Organization

The genes responsible for trichothecene biosynthesis, known as Tri genes, are organized into clusters at different loci within the fungal genome. mdpi.comnih.gov In Fusarium, these genes are found at three distinct locations: a core 12-gene cluster, a two-gene locus consisting of Tri1 and Tri16, and the single-gene Tri101 locus. mdpi.comnih.govtheses.fr

The Tri1–Tri16 locus is particularly important in differentiating between the production of type A and type B trichothecenes. mdpi.com Tri1 encodes a cytochrome P450 monooxygenase responsible for C-8 hydroxylation, a necessary step for the synthesis of this compound and T-2 toxin. asm.org The adjacent Tri16 gene is required for the subsequent esterification at this C-8 position. nih.gov The organization and sequence of the Tri1–Tri16 locus are similar across several type A trichothecene-producing species like F. sporotrichioides, F. langsethiae, and F. sibiricum. mdpi.com However, in some species like F. poae and type B producers, the Tri16 gene can be truncated or non-functional, leading to an inability to produce C-8 esterified trichothecenes. mdpi.com

| Gene | Function in Trichothecene Biosynthesis |

| Tri1 | Encodes a cytochrome P450 monooxygenase that catalyzes the hydroxylation of the C-8 position. asm.org |

| Tri13 | Encodes a cytochrome P450 monooxygenase responsible for the hydroxylation of the C-4 position. mdpi.comresearchgate.net |

| Tri16 | Encodes an acyltransferase that catalyzes the esterification of the C-8 hydroxyl group. nih.gov |

Biosynthetic Pathway Diversification and Analog Formation

The trichothecene biosynthetic pathway is not linear but branches out to create a diverse array of related mycotoxins. This diversification is influenced by the genetic makeup of the producing fungus and environmental conditions.

Branched Pathways Leading to this compound and Related Trichothecenes

The biosynthesis of trichothecenes begins with the cyclization of farnesyl pyrophosphate to form the basic trichothecene skeleton. nih.gov From there, a series of oxygenations, isomerizations, and esterifications occur, leading to a variety of compounds. This compound is a key intermediate in the pathway leading to T-2 toxin. researchgate.net The pathway can be viewed as a grid where various intermediates can be acted upon by different enzymes. tandfonline.com For instance, after the formation of 3,4,15-triacetoxyscirpenol, the pathway can diverge. mdpi.com The hydroxylation at C-8 by the Tri1 enzyme leads to the formation of this compound precursors. asm.org Subsequent action or inaction of the Tri16 acyltransferase determines whether this compound is accumulated or further converted to T-2 toxin. nih.gov The absence or presence of functional Tri1 and Tri16 genes is a major determinant of the final trichothecene profile of a Fusarium strain. mdpi.com

Modulation of this compound Production by Environmental Factors (e.g., Leucine (B10760876) Concentration)

The production of this compound and its derivatives can be influenced by environmental factors, including the availability of certain amino acids. A notable example is the effect of leucine concentration on the production of T-2 toxin and related compounds in F. sporotrichioides. nih.gov Leucine is a precursor for the isovaleryl group that is attached to the C-8 position of this compound to form T-2 toxin. nih.gov In a leucine auxotroph of F. sporotrichioides, limiting the amount of leucine in the growth medium resulted in decreased production of T-2 toxin and an increased accumulation of 8-propionyl-neosolaniol and 8-isobutyryl-neosolaniol. nih.gov This suggests that when the preferred precursor for the C-8 ester group is limited, other available acyl groups are used by the Tri16 enzyme, leading to the formation of different this compound analogs. nih.gov This highlights how nutrient availability can directly modulate the profile of trichothecenes produced by the fungus. Other environmental factors such as temperature and water activity also play a significant role in regulating the expression of Tri genes and subsequent mycotoxin production. researchgate.netresearchgate.net

Occurrence and Ecological Distribution of Neosolaniol

Mycological Sources and Associated Fungal Species

The production of Neosolaniol (B1681912) is attributed to a select group of fungi, with species from the Fusarium genus being the most prominent sources. However, other fungal genera can also produce this mycotoxin.

Fusarium Species as Primary Producers

The genus Fusarium is recognized as the principal source of this compound. trilogylab.com These fungi are common plant pathogens and are found globally in soil and on plant debris. Several species within this genus are known to synthesize this compound, often alongside a suite of other mycotoxins.

Key Fusarium species identified as this compound producers include:

Fusarium sporotrichioides : This species is frequently cited as a producer of this compound, in addition to other type A trichothecenes like T-2 and HT-2 toxins. nih.govfao.org

Fusarium acuminatum : Research has identified this species as capable of producing this compound, along with other toxins such as Diacetoxyscirpenol (B1670381) (DAS) and T-2 toxin. researchgate.net

Fusarium langsethiae : Studies have shown that F. langsethiae can produce this compound. nih.gov

Fusarium equiseti : This species is known to produce an impressive list of mycotoxins, which can include this compound. fao.org

Fusarium subglutinans : In some studies, this species has been identified as a producer of this compound. researchgate.net

The production of this compound by these fungi is influenced by environmental conditions, with lower temperatures sometimes favoring the synthesis of type A trichothecenes. nih.gov

Less Common Producers (e.g., Trichothecium roseum)

While Fusarium species are the primary producers, this compound can also be synthesized by other fungi. Trichothecium roseum is a notable, albeit less common, producer. nih.govnih.govscite.aitandfonline.com This fungus is known to cause various plant diseases, including core rot in apples. nih.govscite.ai Studies have confirmed the presence of this compound in apples inoculated with T. roseum. nih.govtandfonline.com In one study, this compound was detected specifically in the lesion of 'Red Delicious' apples infected with the fungus. nih.govtandfonline.com

Presence in Agricultural Commodities and Substrates

This compound contamination is a direct result of fungal infection of crops, either in the field or during storage. Its chemical stability allows it to persist in raw commodities and processed food products.

Cereals and Grains (e.g., Wheat, Oats, Barley, Corn, Rye)

Cereals and grains are the most common matrices in which this compound is found. mdpi.com This is due to their susceptibility to infection by Fusarium species. Contamination has been reported in a wide range of cereals, including wheat, oats, barley, and corn. wur.nlnih.gov

A study of unprocessed oats from Ireland identified this compound co-occurring with four other type A trichothecenes in 21 samples. mdpi.com Research in Poland also detected this compound in cereal grain samples, although it was found less frequently than other Fusarium toxins like deoxynivalenol (B1670258) (DON). mdpi.com

| Commodity | Region/Country | Key Findings | Reference |

| Oats | Ireland | Found to co-occur with T-2 toxin, HT-2 toxin, T-2 triol, and T-2-glucoside in 21 of 208 samples. | mdpi.com |

| Wheat | Poland | Detected in a single sample from one location and 15 samples from another. | mdpi.com |

| Cereals (General) | Europe | T-2 triol, this compound and T-2 tetraol occurred together with T-2 and HT-2 in raw cereals. | wur.nl |

| Maize Powder | N/A | This compound-glucoside, a masked form, has been detected. | rsc.org |

Other Plant Matrices (e.g., Dry Fruits, Bananas, Apples)

Beyond the major cereal crops, this compound has been identified in other plant-based foods. The contamination is typically a result of post-harvest fungal growth. For instance, Trichothecium roseum, a known producer, can cause rot in apples, leading to the accumulation of this compound. nih.govscite.aifrontiersin.org Research has also detected this compound and other trichothecenes in fruits like bananas and tomatoes. tandfonline.com

A reliable analytical method was developed to detect both T-2 toxin and this compound in apples infected with T. roseum. nih.govtandfonline.com This study found this compound only in the lesion on 'Red Delicious' apples, while T-2 toxin was found in both the lesion and asymptomatic tissue of three different cultivars. nih.govtandfonline.com

Co-occurrence Patterns with Other Mycotoxins

A defining characteristic of mycotoxin contamination is that toxins rarely appear in isolation. This compound is frequently found alongside other mycotoxins, a consequence of the producing fungi's ability to synthesize multiple toxic compounds. nih.govfood.gov.uk This co-occurrence is a significant concern for food safety.

This compound most commonly co-occurs with other type A trichothecenes, particularly T-2 toxin and HT-2 toxin, as they are often produced by the same fungal species, such as F. sporotrichioides. nih.govwur.nl In a study on Irish oats, this compound was part of a five-toxin combination including T-2 toxin, HT-2 toxin, T-2 triol, and T-2-glucoside. mdpi.com

Beyond its direct trichothecene (B1219388) relatives, this compound can be present in commodities contaminated with type B trichothecenes like deoxynivalenol (DON) and nivalenol (B191977) (NIV), as well as other Fusarium mycotoxins like zearalenone (B1683625) (ZEN). nih.govrivm.nl This pattern of co-contamination, for example DON with T-2/HT-2 in oats, reflects the complex toxigenic profiles of the fungal species infecting the crops. nih.gov

| Co-occurring Mycotoxin | Mycotoxin Class | Commonly Contaminated Commodities |

| T-2 toxin | Type A Trichothecene | Oats, Wheat, Barley |

| HT-2 toxin | Type A Trichothecene | Oats, Wheat, Barley |

| Deoxynivalenol (DON) | Type B Trichothecene | Wheat, Corn, Barley |

| Zearalenone (ZEN) | Other Fusarium Mycotoxin | Wheat, Corn |

| Nivalenol (NIV) | Type B Trichothecene | Barley, Wheat |

| Diacetoxyscirpenol (DAS) | Type A Trichothecene | Cereals |

Co-detection with Type A Trichothecenes (e.g., T-2 Toxin, HT-2 Toxin, Diacetoxyscirpenol)

This compound frequently co-occurs with other type A trichothecenes, such as T-2 toxin, HT-2 toxin, and diacetoxyscirpenol (DAS), as they are often produced by the same fungal species. fao.orgnih.gov This co-contamination is a significant concern as it can lead to complex toxicological interactions.

Studies have consistently reported the simultaneous presence of these toxins in various cereal grains. For instance, a study on unprocessed oats from Ireland identified the co-occurrence of this compound with T-2 toxin, HT-2 toxin, T-2 triol, and T-2-glucoside in 21 samples. au.dk In barley samples from Northern Italy, this compound and diacetoxyscirpenol were detected at trace levels alongside T-2 and HT-2 toxins. nih.govtandfonline.com

Research on maize plants in Southwest Germany revealed the presence of a wide spectrum of trichothecenes. nih.gov While no significant differences were observed in the distribution of this compound and diacetoxyscirpenol across different parts of the maize plant, up to twelve different trichothecenes were found to co-occur in a single sample. nih.gov Similarly, a study on UK-grown cereals found that while this compound and diacetoxyscirpenol were rare, the incidence of T-2 and HT-2 toxins was increasing, particularly in oats. ahdb.org.uk

The table below summarizes findings from various studies on the co-detection of this compound with other type A trichothecenes.

| Commodity | Location | Co-detected Type A Trichothecenes | Reference |

| Oats | Ireland | T-2 toxin, HT-2 toxin, T-2 triol, T-2-glucoside | au.dk |

| Barley | Northern Italy | T-2 toxin, HT-2 toxin, Diacetoxyscirpenol | nih.govtandfonline.com |

| Maize | Southwest Germany | Diacetoxyscirpenol, T-2 toxin, HT-2 toxin, and others | nih.gov |

| Cereals (Barley, Wheat, Oats) | United Kingdom | T-2 toxin, HT-2 toxin, Diacetoxyscirpenol | ahdb.org.uk |

Co-detection with Type B Trichothecenes (e.g., Deoxynivalenol, Nivalenol)

This compound can also be found in conjunction with type B trichothecenes like deoxynivalenol (DON) and nivalenol (NIV). europa.eu The fungi that produce type A trichothecenes are sometimes capable of producing type B toxins as well, leading to the co-contamination of crops. europa.eueuropa.eu

In a study of unprocessed oats in Ireland, this compound was detected along with the type B trichothecenes deoxynivalenol and nivalenol. au.dk Similarly, research on maize in Germany identified both type A and type B trichothecenes, with B-type trichothecenes like DON and NIV dominating in terms of incidence and levels. nih.gov A Polish study on cereal grains also found this compound in some wheat samples that were primarily contaminated with DON. nih.gov

The co-occurrence of this compound with type B trichothecenes is detailed in the table below.

| Commodity | Location | Co-detected Type B Trichothecenes | Reference |

| Oats | Ireland | Deoxynivalenol, Nivalenol | au.dk |

| Maize | Germany | Deoxynivalenol, Nivalenol | nih.gov |

| Wheat | Poland | Deoxynivalenol | nih.gov |

| Cereals | Europe | Deoxynivalenol, Nivalenol | europa.eueuropa.eu |

Geographical and Regional Prevalence Studies

The prevalence of this compound contamination in cereals shows significant geographical and regional variation, influenced by factors such as climate, agricultural practices, and the prevalent Fusarium species. mdpi.com

In Europe, the occurrence of this compound has been reported in several countries. A study in the UK found this compound to be very rare in homegrown grain. ahdb.org.uk In contrast, a survey of barley in a northern Italian area detected this compound at trace levels. nih.govtandfonline.com A study in Poland identified this compound in a small number of winter wheat samples. nih.gov A recent analysis of maize in Croatia did not detect this compound in any of the 62 samples tested from three different regions. researchgate.net However, a human biomonitoring study in northern Spain did not detect this compound in any of the 438 plasma samples analyzed. nih.govmdpi.com

Globally, the occurrence of this compound has been noted in various regions. Fusarium fungi, the producers of this compound, are commonly found on cereals in the temperate regions of America, Europe, and Asia. europa.eumdpi.com A systematic review of non-regulated mycotoxins highlighted that a lower number of studies have focused on this compound compared to other mycotoxins, with most of the reported studies originating from China, Italy, Nigeria, and South Korea. nih.gov In South Africa, this compound was found co-occurring with other mycotoxins in maize-based opaque beer. tandfonline.com

The following table provides an overview of the geographical and regional prevalence of this compound based on different studies.

| Region/Country | Commodity | Prevalence Findings | Reference |

| United Kingdom | Cereals (Barley, Wheat, Oats) | Very rare | ahdb.org.uk |

| Northern Italy | Barley | Detected at trace levels | nih.govtandfonline.com |

| Poland | Winter Wheat | Found in a single sample from one location and 15 samples from another | nih.gov |

| Croatia | Maize | Not detected | researchgate.net |

| Northern Spain | Human Plasma | Not detected | nih.govmdpi.com |

| South Africa | Maize-based opaque beer | Detected in co-occurrence with other mycotoxins | tandfonline.com |

| Global (Systematic Review) | Various Foods | Lower number of studies compared to other mycotoxins; main reporting countries are China, Italy, Nigeria, South Korea | nih.gov |

Analytical Methodologies for Neosolaniol Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are paramount for separating neosolaniol (B1681912) from other co-occurring mycotoxins and matrix components, ensuring accurate identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective determination of this compound. trilogylab.comunipd.it This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS analysis of this compound, the compound is first separated on a chromatographic column, often a C18 column. famic.go.jpmdpi.com The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization. famic.go.jptandfonline.comgcms.cz

For detection, electrospray ionization (ESI) is a frequently employed interface, which can be operated in either positive or negative ion mode. gcms.czjst.go.jp In positive ion mode, this compound often forms ammonium adducts ([M+NH4]+), which provides a good signal response. mdpi.comgcms.cz The use of multiple reaction monitoring (MRM) mode in the mass spectrometer allows for highly selective detection by monitoring specific precursor to product ion transitions. mdpi.comjst.go.jp For instance, a transition of m/z 400 to 305 has been used for this compound. mdpi.com The use of isotopically labeled internal standards, such as U-[13C19]-Neosolaniol, can improve the accuracy of quantification by compensating for matrix effects and variations in instrument response. libios.fr

A simultaneous analysis method has been developed for multiple mycotoxins, including this compound, in feeds using acetonitrile-water extraction, purification with a multifunctional cleanup column, and quantification by LC-MS/MS. famic.go.jp This method reported a lower limit of detection for this compound of 2.4 µg/kg. famic.go.jp Another study analyzing various mycotoxins in ready-to-eat food samples reported a limit of detection (LOD) and limit of quantification (LOQ) for this compound between 0.15–1.5 µg/kg and 0.5–5 µg/kg, respectively. nih.gov

Table 1: Examples of LC-MS/MS Methods for this compound Analysis

| Matrix | Extraction Solvent | Cleanup | LC Column | Key MS Parameters | LOD/LOQ | Reference |

| Feeds | Acetonitrile-water (21:4) | Multifunctional cleanup column | Octadecylsilyl silica (B1680970) gel | ESI, MRM | LOD: 2.4 µg/kg | famic.go.jp |

| Apple | Methanol/water (80/20, v/v) | PriboFast M270 columns | ACQUITY UPLC BEH C18 | ESI+, MRM | LOD: 2-5 µg/kg, LOQ: 5-10 µg/kg | tandfonline.comnih.gov |

| Barley Tea & Beer | Ethyl acetate-methanol (19:1) | None | Octadecylated silica | ESI, MRM | - | jst.go.jp |

| Ready-to-eat food | QuEChERS | - | - | ESI+, MRM | LOD: 0.15–1.5 µg/kg, LOQ: 0.5–5 µg/kg | nih.gov |

| Cereals | - | - | - | ESI+, MRM | - | unipd.it |

| Dairy Products | - | - | - | ESI+, MRM | LOD: 0.03 µg/kg, LOQ: 0.06 µg/kg | lcms.cz |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution, sensitivity, and speed compared to conventional HPLC-MS/MS. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A reliable and sensitive UPLC-MS/MS method was developed for the rapid detection of T-2 toxin and this compound in apples. tandfonline.comnih.gov The method involved extraction with a methanol/water mixture and cleanup using specialized columns. tandfonline.comnih.gov The analysis was performed on a UPLC system with a C18 column, and detection was carried out using an MS/MS system in multiple reaction monitoring (MRM) mode. tandfonline.comtandfonline.com This method demonstrated excellent linearity (R² ≥ 0.9995), precision (RSD ≤ 3.6%), and average recoveries of 73–96%. tandfonline.comnih.gov The limits of detection and quantification were reported to be in the range of 2–5 µg/kg and 5–10 µg/kg, respectively. tandfonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another highly effective technique for the analysis of this compound. scientificlabs.co.ukscientificlabs.co.uk Since trichothecenes are not inherently volatile, a derivatization step is required to convert the hydroxyl groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. rivm.nl This allows for their separation by gas chromatography.

GC-MS/MS provides excellent selectivity and sensitivity, making it suitable for complex matrices like human urine, wheat, and cereals. scientificlabs.co.ukscientificlabs.co.uk A method for the determination of seven trichothecenes, including this compound, in laboratory rat feed by GC-MS/MS has been developed with limits of quantitation (LOQs) between 1 and 10 μg kg⁻¹. tandfonline.comresearchgate.net Another study on the analysis of Fusarium toxins in bee pollen using a QuEChERS extraction procedure followed by GC-MS/MS reported LOQs ranging from 1 to 4 μg/kg for the targeted mycotoxins, including this compound. nih.gov The use of tandem mass spectrometry allows for the monitoring of specific ion transitions, which significantly reduces background noise and improves the certainty of identification. researchgate.net

Table 2: GC-MS/MS Method Parameters for this compound Analysis

| Matrix | Derivatization Agent | Key MS Parameters | LOQ | Reference |

| Laboratory Rat Feed | - | - | 1-10 µg kg⁻¹ | tandfonline.comresearchgate.net |

| Bee Pollen | - | EI (70 eV), MRM | 1-4 µg/kg | nih.gov |

| Human Urine | - | - | - | scientificlabs.co.uk |

| Wheat | - | - | - | scientificlabs.co.uksigmaaldrich.com |

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with flame ionization detection (GC-FID) is a more traditional method that can be used for the quantification of this compound. scientificlabs.co.ukrivm.nl Similar to GC-MS/MS, a derivatization step to form trimethylsilyl (TMS) ethers is necessary to make the trichothecenes volatile enough for GC analysis. rivm.nl While GC-FID is a robust and cost-effective technique, it is less sensitive and selective compared to mass spectrometric detection. researchgate.net Interferences from the sample matrix can be a significant challenge. nih.gov Despite these limitations, GC-FID has been successfully used in monitoring programs for trichothecenes in wheat. rivm.nl Quantification is typically based on an internal standard. rivm.nl

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound. sigmaaldrich.com It can be coupled with various detectors, including UV, fluorescence, and mass spectrometry. rivm.nl However, for type A trichothecenes like this compound, which lack a strong chromophore, HPLC with UV detection is generally not very sensitive. mdpi.com

Nevertheless, HPLC methods have been developed for the isolation and screening of this compound. nih.govnih.gov One method described the use of a C18 column and a differential refractometer detector for the isolation of this compound from moldy rice cultures. nih.gov Another study developed an RP-HPLC screening method using new retention indexes and diode array detection (DAD) for a range of mycotoxins, including this compound. nih.gov When coupled with mass spectrometry (HPLC-MS), the sensitivity and specificity are greatly enhanced, as discussed in the LC-MS/MS section. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple and cost-effective screening method for the detection of mycotoxins, including this compound. scientificlabs.co.ukrivm.nl In this technique, the sample extract is spotted on a TLC plate coated with a stationary phase like silica gel. scielo.br The plate is then developed in a solvent system, and the separated mycotoxins are visualized, often by spraying with a reagent like sulfuric acid followed by heating. asm.org TLC has been used for the simultaneous determination of several Fusarium mycotoxins in cereals and grains. nih.gov While TLC is useful for qualitative or semi-quantitative screening, it lacks the specificity and sensitivity of chromatographic techniques coupled with mass spectrometry. oup.comresearchgate.net

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical first step to isolate this compound from complex sample matrices and remove interfering compounds. bezpecnostpotravin.czobrnutafaza.hr The choice of extraction and cleanup method depends on the matrix and the desired sensitivity of the analysis.

A widely used approach for extracting this compound and other trichothecenes from solid samples is solvent extraction with a mixture of acetonitrile and water. researchgate.net This solvent combination is effective because acetonitrile can extract a broad range of mycotoxins, while the water component is essential for efficiently extracting more polar trichothecenes. weber.hutandfonline.com

The ratio of acetonitrile to water is a key parameter. Ratios such as 84:16 (v/v) and 21:4 (which is approximately 84:16) are frequently reported for the simultaneous analysis of multiple mycotoxins, including this compound. tandfonline.comfamic.go.jp In one validated method, a 50 g feed sample is extracted by shaking for 60 minutes with 100 mL of an acetonitrile-water (21:4) mixture. famic.go.jp For samples that readily absorb the solvent, a larger volume of the extraction solvent may be required. famic.go.jp Another study utilized an 80:20 (v/v) methanol/water mixture to extract this compound and T-2 toxin from apples, demonstrating the method's adaptability to different matrices. nih.govtandfonline.com Ultrasound-assisted extraction with acetonitrile/water (90/10, v/v) has also been employed to enhance extraction efficiency. researchgate.net

Table 1: Examples of Acetonitrile-Water Extraction Parameters for this compound

| Matrix | Solvent Ratio (Acetonitrile:Water, v/v) | Extraction Time | Reference |

|---|---|---|---|

| Feeds | 21:4 (~84:16) | 60 minutes (shaking) | famic.go.jp |

| Cereals | 86:14 | 3 hours (shaking) | mdpi.com |

| Animal Tissue | 90:10 | Ultrasound-assisted | researchgate.net |

| Apple | 80:20 (Methanol:Water) | Not specified | nih.govtandfonline.com |

To improve sample throughput and efficiency, advanced extraction techniques have been adapted for mycotoxin analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS methodology is a popular sample preparation approach for analyzing mycotoxin residues due to its simplicity and speed. obrnutafaza.hrgcms.cz It typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. bch.ro A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is then applied. gcms.czbch.ro A QuEChERS-like method was developed for the analysis of 17 mycotoxins, including this compound, in cereal-based products. nih.govacs.org Similarly, a QuEChERS-based extraction has been successfully used for determining eight trichothecenes, including this compound, in pollen and for analyzing breadsticks by gas chromatography-triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). bch.ronih.gov

Accelerated Solvent Extraction (ASE) : ASE, also known as pressurized liquid extraction (PLE), is another advanced technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. mdpi.com A study comparing a QuEChERS-like method with ASE for the analysis of 17 mycotoxins in cereals found that both extraction procedures provided similar performance in terms of linearity and precision. nih.govacs.org However, the QuEChERS-like method was noted as being easier to handle with a higher sample throughput. nih.gov ASE has been successfully applied to extract various mycotoxins, with one method reporting recoveries for this compound between 63% and 119% in different food matrices. researchgate.net

Following extraction, a cleanup step is essential to remove matrix components such as lipids and pigments that can interfere with LC-MS/MS analysis. bezpecnostpotravin.czr-biopharm.com

Multifunctional Cleanup Columns (MFCs) : These columns contain multiple sorbents designed to remove a wide range of interferences in a single step. bezpecnostpotravin.cz They are a common choice for purifying extracts in multi-mycotoxin analysis. bezpecnostpotravin.czfamic.go.jpnih.gov For instance, a simultaneous analysis method for various mycotoxins in feeds uses a MultiSep 226 AflaZon+ column for purification after extraction with acetonitrile-water. famic.go.jp In this procedure, the initial 4 mL of the eluate is discarded, and the subsequent 2 mL is collected for analysis. famic.go.jp Another inter-laboratory study on quantifying ten trichothecenes in feed employed a cleanup process using both a multifunctional column (InertSep® VRA-3) and a phospholipid removal column. nih.gov

Dispersive Solid-Phase Extraction (dSPE) : Often used as the cleanup step in QuEChERS methods, dSPE involves adding sorbents directly to the sample extract. gcms.cz Common sorbents include primary secondary amine (PSA) for removing organic acids and carbohydrates, and C18 for removing lipids. gcms.cz For improved sensitivity, a larger volume of extract can be cleaned using a dSPE tube containing a mixture of anhydrous magnesium sulfate, PSA, and C18. weber.hugcms.cz

Table 2: Common Cleanup Sorbents and Columns for this compound Analysis

| Cleanup Method | Sorbent/Column Type | Target Interferences Removed | Reference |

|---|---|---|---|

| Multifunctional Column (MFC) | MultiSep 226, InertSep® VRA-3 | Various (e.g., polar and nonpolar compounds) | famic.go.jpnih.gov |

| Dispersive SPE (dSPE) | Primary Secondary Amine (PSA) | Organic acids, carbohydrates, polar components | gcms.czweber.hu |

| Dispersive SPE (dSPE) | C18 | Lipids and other lipophilic components | gcms.cz |

| Immunoaffinity Columns | PriboFast M270 | Specific binding to target mycotoxins | nih.govtandfonline.com |

Quantitative Analysis and Method Validation

Accurate quantification of this compound is achieved through careful method validation, which includes the use of internal standards and the development of reliable calibration curves. nih.gov

The most sensitive and accurate detection methods for mycotoxins utilize LC-MS/MS. libios.fr To compensate for matrix effects and variations during sample preparation and analysis, stable isotope-labeled (SIL) internal standards are employed. researchgate.netfoodriskmanagement.com These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like ¹³C. libios.frfoodriskmanagement.com

U-[¹³C₁₉]-Neosolaniol is a uniformly carbon-13 labeled internal standard used for the analysis of this compound. libios.fr Because it behaves almost identically to the unlabeled this compound during extraction, cleanup, and ionization, it can effectively correct for analyte loss and signal suppression or enhancement, leading to more accurate and precise quantification. libios.frresearchgate.net The use of ¹³C-labeled standards is often preferred over deuterium (B1214612) (²H)-labeled standards as they are less likely to exhibit chromatographic retention time shifts relative to the native analyte. foodriskmanagement.com These standards are available commercially, often dissolved in acetonitrile at a specified concentration, such as 25 µg/mL. libios.fr

For quantification, a calibration curve is prepared by plotting the instrument response against known concentrations of the analyte. famic.go.jpfamic.go.jp Peak areas from the resulting chromatograms are used to construct this curve. famic.go.jp

To account for matrix effects, matrix-matched calibration is a common practice. gcms.cz This involves preparing a series of calibration standards by spiking blank sample extracts (previously tested and shown to be free of the analyte) with known amounts of the mycotoxin standard solutions. gcms.cz For example, a five-point matrix-matched calibration curve can be prepared with a range of 5–100 ng/mL for this compound. gcms.cz In other methods, stock solutions are diluted with the extraction solvent, such as acetonitrile-water (21:4), to create a series of standard solutions for calibration. famic.go.jp The concentration of this compound in a sample is then calculated by comparing its peak area to the calibration curve. famic.go.jpfamic.go.jp Validated methods demonstrate good linearity, typically with a coefficient of determination (R²) greater than 0.99. nih.gov

Validation Parameters (Linearity, Precision, Accuracy, Selectivity, Detection and Quantification Limits, Recovery)

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the detection and quantification of this compound. Method validation is performed by assessing several key parameters, including linearity, precision, accuracy, selectivity, limits of detection (LOD) and quantification (LOQ), and recovery. eirgenix.comdemarcheiso17025.com These parameters demonstrate that an analytical procedure is suitable for its intended purpose. eirgenix.comunipd.it

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. eirgenix.com For this compound, linearity is typically established by analyzing a series of calibration standards and evaluating the coefficient of determination (R² or r²). unipd.it Studies consistently report excellent linearity for this compound analysis across various matrices and analytical techniques.

For instance, a UPLC-MS/MS method for analyzing this compound in apples achieved a coefficient of determination (R²) of ≥ 0.9995. nih.govresearchgate.net Similarly, LC-MS/MS methods for cereals and ready-to-eat foods have shown strong linearity with R² values greater than 0.99 and 0.996, respectively. unipd.itmdpi.com Methods using gas chromatography have also demonstrated good linearity, often assessed over a range from the limit of quantification (LOQ) up to 100 times the LOQ. nih.govnih.gov

Table 1: Linearity Data for this compound from Various Studies

| Analytical Method | Matrix | Linearity Range | Coefficient of Determination (R²) | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Apple | Not Specified | ≥ 0.9995 | nih.govresearchgate.net |

| LC-MS/MS | Cereal Matrices | 0.1 pg/μl - 250 pg/μl | ≥ 0.99 | unipd.it |

| GC-MS/MS | Laboratory Rat Feed | LOQ to 100 × LOQ | Not Specified | nih.gov |

| LC-MS/MS | Ready-to-eat Food | LOQ to 100 × LOQ | > 0.996 | mdpi.com |

| GC-QqQ-MS/MS | Wheat Semolina | LOQ to 100 × LOQ | Good Linearity Reported | nih.gov |

| UHPLC-Q-Orbitrap HRMS | Pet Food | LOQs to 1000 µg/kg | > 0.9990 | mdpi.com |

| 2D-LC-MS/MS | Wheat | Not Specified | > 0.96 | nih.gov |

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. eirgenix.com It is typically expressed as the relative standard deviation (RSD). For this compound, analytical methods demonstrate high precision, with low RSD values for both repeatability (intra-day precision) and intermediate precision (inter-day precision).

A UPLC-MS/MS method in an apple matrix showed a relative standard deviation of ≤ 3.6%. nih.gov In wheat semolina, a GC-QqQ-MS/MS method reported intra-day precision with an RSD below 13% and inter-day precision below 17%. nih.gov A study on pet food using UHPLC-Q-Orbitrap HRMS found intra-day and inter-day precision to be below 9% and 14%, respectively. mdpi.com Most validated methods report precision with an RSD below 20%, which is a common acceptance criterion. nih.govnih.govresearchgate.net

Table 2: Precision Data for this compound Analysis

| Analytical Method | Matrix | Precision (RSD) | Source |

|---|---|---|---|

| UPLC-MS/MS | Apple | ≤ 3.6% | nih.gov |

| GC-QqQ-MS/MS | Wheat Semolina | Intra-day: < 13% Inter-day: < 17% | nih.gov |

| UHPLC-Q-Orbitrap HRMS | Pet Food | Intra-day: < 9% Inter-day: < 14% | mdpi.com |

| LC-MS/MS | Feed | < 17% | famic.go.jp |

| LC-IT-MS/MS | Grain Products | Generally < 20% (one case at 27.4%) | researchgate.net |

| UHPLC-QqQ-MS/MS | Fish Feed | Intra-day: 4% - 18% | uib.no |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. eirgenix.com It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. For this compound, accuracy is generally high, with recovery rates typically falling within the 70-120% range, consistent with regulatory guidelines for mycotoxin analysis.

In a study on apples using UPLC-MS/MS, the average recovery for this compound was between 73% and 96%. nih.gov An analysis of various ready-to-eat foods with LC-MS/MS showed recoveries from 63% to 119%. mdpi.com In a method developed for five different commodities, including wheat and corn flour, recoveries for this compound ranged from 93% to 105%. mdpi.com Similarly, a study on pollen using GC-MS/MS reported recoveries between 91% and 104%. bch.ro

Table 3: Accuracy (Recovery %) Data for this compound Analysis

| Analytical Method | Matrix | Spiking Levels | Accuracy (Recovery %) | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Apple | Not Specified | 73% - 96% | nih.gov |

| GC-MS/MS | Laboratory Rat Feed | 25, 50, 100 µg/kg | 62% - 97% | nih.gov |

| LC-MS/MS | Ready-to-eat Food | 25, 50, 100 µg/kg | 63% - 119% | mdpi.com |

| GC-QqQ-MS/MS | Wheat Semolina | 20, 40, 80 µg/kg | 74% - 124% | nih.gov |

| UHPLC-Q-Orbitrap HRMS | Pet Food | 10, 20, 100 µg/kg | 72% - 108% | mdpi.com |

| LC-MS/MS | Various Cereals | Not Specified | 65% - 104% | nih.gov |

| LC-MS/MS | Various Feeds | Not Specified | 70.6% - 119% | famic.go.jp |

| LC-MS/MS | Various Commodities | 5 and 50 µg/kg | 93% - 105% | mdpi.com |

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. eirgenix.com In mycotoxin analysis, this is critical to avoid interferences from the complex sample matrix. Mass spectrometry-based methods (LC-MS/MS and GC-MS/MS) provide high selectivity by monitoring specific precursor-to-product ion transitions.

Studies confirm the high selectivity of these methods for this compound. For example, a UPLC-MS/MS method was able to effectively separate this compound from T-2 toxin, presenting them as unique peaks. nih.gov Another LC-MS/MS study noted the absence of interfering signals in blank matrix injections, confirming the method's selectivity across various cereal-based matrices. unipd.it The use of specific ion transitions in Multiple Reaction Monitoring (MRM) mode is a key factor in achieving this selectivity. unipd.itbch.ro Furthermore, specific mobile phase additives, like ammonium formate, can be used to promote the formation of specific adducts (e.g., [M+NH4]+) for type A trichothecenes like this compound, enhancing the MS response and selectivity. gcms.cz

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. eirgenix.com These limits are crucial for monitoring this compound at trace levels relevant to food and feed safety.

LOD and LOQ values for this compound vary depending on the analytical technique and the sample matrix. A UPLC-MS/MS method for apples reported an LOD of 2-5 µg/kg and an LOQ of 5-10 µg/kg. nih.gov For feeds, a lower limit of detection of 2.4 µg/kg and a lower limit of quantification of 8 µg/kg have been documented. famic.go.jp Highly sensitive methods, such as those using UHPLC coupled with Orbitrap HRMS, have achieved even lower limits, with LODs between 0.06 and 0.62 µg/kg and LOQs between 0.013 and 1.25 µg/kg in pet food. mdpi.com

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Apple | 2 - 5 | 5 - 10 | nih.gov |

| LC-MS/MS | Feeds | 2.4 | 8 | famic.go.jp |

| GC-MS/MS | Laboratory Rat Feed | Not Specified | 1 - 10 | nih.gov |

| LC-MS/MS | Ready-to-eat Food | 0.15 - 1.5 | 0.5 - 5 | mdpi.com |

| GC-QqQ-MS/MS | Wheat Semolina | Not Specified | < 10 | nih.gov |

| UHPLC-Q-Orbitrap HRMS | Pet Food | 0.06 - 0.62 | 0.013 - 1.25 | mdpi.com |

| GC-MS/MS | Pollen | Not Specified | 1 - 4 | bch.ro |

| LC-MS/MS | Feed | 2 | 5 | famic.go.jp |

| 2D-LC-MS/MS | Wheat | Not Specified | 5 | nih.gov |

| GC-MS | Barley | 3.87 | 20 | unav.edu |

Recovery

Recovery is a measure of the efficiency of an analytical method, determined by the proportion of the analyte extracted from the matrix and measured. It is a primary indicator of the method's accuracy. As mandated by regulations for mycotoxin analysis, acceptable recovery rates are typically in the range of 60% to 130%, depending on the concentration level. unav.edu

Across numerous studies, methods for this compound analysis consistently meet these criteria. For example, a multi-mycotoxin method for ready-to-eat foods reported recoveries for all analytes, including this compound, in the range of 63% to 119%. mdpi.com An analysis of seven different cereal-based matrices found average recovery rates between 65% and 104%. nih.gov A highly accurate method for various commodities achieved recoveries of 93-105% for this compound. mdpi.com These findings confirm that current extraction and clean-up procedures are effective for isolating this compound from complex sample types.

Table 5: Recovery Data for this compound from Various Matrices

| Analytical Method | Matrix | Recovery (%) | Source |

|---|---|---|---|

| UPLC-MS/MS | Apple | 73 - 96 | nih.gov |

| LC-MS/MS | Ready-to-eat Food | 63 - 119 | mdpi.com |

| GC-QqQ-MS/MS | Wheat Semolina | 74 - 124 | nih.gov |

| UHPLC-Q-Orbitrap HRMS | Pet Food | 75 - 112 | mdpi.com |

| GC-MS/MS | Pollen | 91 - 104 | bch.ro |

| LC-MS/MS | Cereal-based Food | 65 - 104 | nih.gov |

| LC-MS/MS | Feed | 70.6 - 119 | famic.go.jp |

| LC-IT-MS/MS | Grain Products | 88 - 125 | researchgate.net |

| UHPLC-QqQ-MS/MS | Fish Feed | 95 - 111 | uib.no |

| LC-MS/MS | Various Commodities | 93 - 105 | mdpi.com |

Biotransformation and Biodegradation of Neosolaniol

Microbial Transformation Pathways

Microbial transformation of neosolaniol (B1681912) involves a series of biochemical reactions that alter its chemical structure. These pathways are often detoxification mechanisms, as modifications to the core trichothecene (B1219388) structure, particularly at the C-3 position and the 12,13-epoxide ring, can significantly reduce its toxicity. nih.gov

Deacetylation is a key biotransformation pathway for acetylated trichothecenes. frontiersin.org this compound, being a diacetylated trichothecene, can undergo hydrolysis of its acetyl groups. Studies on the degradation of various trichothecenes by chicken intestinal microbes have shown that diacetylated forms like this compound primarily exhibit deacetylation. nih.gov This process involves the removal of acetyl groups from the molecule, which is often a preliminary step before further degradation. For instance, the conversion of T-2 toxin to HT-2 toxin, a major metabolic pathway, involves deacetylation at the C-4 position. nih.gov Similarly, this compound can be deacetylated by microbial enzymes. This reaction is considered a primary route of biotransformation for many type A trichothecenes. nih.govibna.ro

The 12,13-epoxy ring is a critical structural feature for the toxicity of trichothecenes. wikipedia.orgmdpi.com Consequently, the cleavage of this epoxide ring, known as de-epoxidation, is a crucial detoxification mechanism. mdpi.com This reaction is predominantly carried out by anaerobic microorganisms, such as those found in the gastrointestinal tracts of animals and in soil. rivm.nlibna.ro

While de-epoxidation is well-documented for non-acylated trichothecenes like deoxynivalenol (B1670258) (DON), its occurrence in more complex, acylated trichothecenes like this compound often follows an initial deacetylation step. frontiersin.orgnih.gov However, highly effective bacterial consortia have been identified that are capable of de-epoxidizing a wide range of trichothecenes. mdpi.com A bacterial consortium from soil was shown to de-epoxidize eleven different trichothecenes under both aerobic and anaerobic conditions, suggesting that this compound could also be a substrate for such microbial communities. mdpi.comnih.gov The resulting de-epoxy metabolites are significantly less toxic than their parent compounds.

Hydrolysis of ester linkages is a fundamental biotransformation reaction for type A trichothecenes. This compound is itself a product of the hydrolysis of T-2 toxin. wikipedia.org Several microbial species are capable of selectively cleaving the isovaleryl group at the C-8 position of the T-2 toxin molecule to yield this compound. nih.govnih.gov

Notably, yeasts belonging to the Trichomonascus clade have demonstrated this ability. Species such as Blastobotrys capitulata, Blastobotrys mokoenaii, and Blastobotrys malaysiensis efficiently convert T-2 toxin into this compound. nih.govasm.org This transformation is also observed in some Fusarium species, where a T-2 toxin-producing strain of F. sporotrichoides was found to hydrolyze T-2 toxin to both HT-2-toxin and this compound. nih.gov This hydrolytic pathway is a significant route for the formation of this compound in various environments. mdpi.com

Acetylation is a conjugation reaction where an acetyl group is added to a molecule, often leading to a reduction in toxicity. nih.gov Microorganisms can selectively acetylate the hydroxyl groups of trichothecenes. In the case of this compound, it can be biotransformed into 3-acetylthis compound. This reaction has been specifically demonstrated using mycelia of Fusarium graminearum. nih.gov The biosynthesis of T-2 toxin within Fusarium also involves 3-acetylthis compound as an intermediate, which is produced from 3,4,15-triacetoxyscirpenol. mdpi.com This indicates that the enzymatic machinery for both acetylation and deacetylation of the C-3 position of this compound exists within these fungi.

Glucosylation, the attachment of a glucose molecule, is another important conjugation mechanism for the biotransformation of mycotoxins. mdpi.com This process can create "masked mycotoxins," which may not be detected by standard analytical methods but can be hydrolyzed back to their toxic forms in the digestive tract. mdpi.comusda.gov

While the microbial glucosylation of T-2 toxin to T-2 toxin 3-glucoside by yeast species like Blastobotrys muscicola is well-documented, the direct glucosylation of this compound by microorganisms is also a known pathway. nih.govusda.gov For example, NEO-3-glucoside has been identified as a metabolite following in vitro assays with human liver microsomes. mdpi.com The ability of fungi to glucosylate trichothecenes, particularly at the C-4 position, is considered a phase II xenobiotic metabolism mechanism. mdpi.com

Table 1: Microbial Transformation of this compound and its Precursor (T-2 Toxin)

| Transformation | Substrate | Product(s) | Microorganism(s) |

| Hydrolysis (De-isovalerylation) | T-2 Toxin | This compound | Blastobotrys capitulata, B. mokoenaii, B. malaysiensis nih.govasm.org |

| Hydrolysis | T-2 Toxin | This compound, HT-2 Toxin | Fusarium sporotrichoides nih.gov |

| Acetylation | This compound | 3-Acetylthis compound | Fusarium graminearum nih.gov |

| Deacetylation | This compound | Deacetylated metabolites | Chicken intestinal microbes nih.gov |

| De-epoxidation | This compound | De-epoxy this compound | Soil microbial consortia mdpi.comnih.gov |

| Glucosylation | This compound | This compound-3-glucoside | Implied pathway in microorganisms mdpi.commdpi.com |

Enzymatic Mechanisms in Microbial Degradation

The microbial transformations of this compound are catalyzed by specific enzymes that facilitate these detoxification reactions. Understanding these enzymes is key to developing biotechnological strategies for mycotoxin control. mdpi.comresearchgate.net

Carboxylesterases: These enzymes are responsible for the hydrolysis of ester bonds. They play a crucial role in both the formation of this compound from T-2 toxin (cleavage of the C-8 isovaleryl ester) and the deacetylation of this compound at its C-4 and C-15 positions. wikipedia.orgdtic.mil The Tri8 gene, found in Fusarium, encodes an esterase that specifically removes the acetyl group from the C-3 position of trichothecene precursors like 3-acetylthis compound. mdpi.comnih.gov

Acetyltransferases: The acetylation of this compound to form 3-acetylthis compound is catalyzed by acetyltransferases. The Tri101 gene, for example, encodes a trichothecene 3-O-acetyltransferase that is crucial for the self-protection mechanism in toxin-producing fungi by acetylating the C-3 hydroxyl group. nih.govnih.gov

De-epoxidases: The enzymes responsible for cleaving the toxic 12,13-epoxy ring are found in various anaerobic bacteria, including those from the Eubacterium genus, which are common in animal rumens. rivm.nlmdpi.com These enzymes are critical for the complete detoxification of trichothecenes.

UDP-Glucosyltransferases (UGTs): Glucosylation reactions are catalyzed by UGTs. These enzymes transfer a glucose moiety from UDP-glucose to a hydroxyl group on the trichothecene molecule. mdpi.com Plant and fungal UGTs have been identified that can conjugate glucose to trichothecenes, a process that likely applies to this compound as well. mdpi.com

Table 2: Key Enzymes in this compound Biotransformation

| Reaction | Enzyme Class | Specific Examples / Genes | Function |

| Hydrolysis / Deacetylation | Esterase | Carboxylesterases, Tri8 esterase | Cleavage of ester bonds (acetyl and isovaleryl groups). wikipedia.orgdtic.milnih.gov |

| Acetylation | Acetyltransferase | Tri101 acetyltransferase | Addition of an acetyl group at the C-3 hydroxyl position. nih.govnih.gov |

| De-epoxidation | De-epoxidase | Enzymes from anaerobic bacteria (e.g., Eubacterium spp.) | Cleavage of the 12,13-epoxide ring. rivm.nlmdpi.com |

| Glucosylation | Glycosyltransferase | UDP-Glucosyltransferases (UGTs) | Addition of a glucose molecule to a hydroxyl group. mdpi.com |

Role of Specific Microbial Enzymes (e.g., Carboxylesterases, Lactonases)

The enzymatic degradation of this compound and other trichothecenes is a key mechanism for their detoxification. Carboxylesterases, a diverse group of multifunctional enzymes, are pivotal in this process. frontiersin.orgnih.gov These enzymes catalyze the hydrolysis of ester bonds, which are present in many type A trichothecenes. frontiersin.orgnih.gov In the case of diacetylated trichothecenes like this compound and diacetoxyscirpenol (B1670381) (DAS), deacetylation is the exclusive transformation observed in studies with chicken intestinal microbes. researchgate.netnih.govmdpi.com This reaction involves the removal of acetyl groups from the core trichothecene structure. For instance, bacterial communities from soil and water samples have been shown to degrade T-2 toxin through side-chain cleavage of acetyl moieties, leading to metabolites like HT-2 toxin and T-2 triol. asm.org A minor pathway also identified was the conversion of T-2 toxin to this compound and subsequently to 4-deacetyl this compound, a process also mediated by these esterase activities. asm.org While not explicitly detailed for this compound itself, the enzymatic machinery for deacetylation is clearly established as a primary transformation route for acetylated trichothecenes. researchgate.netfrontiersin.org

Lactonases are another class of enzymes involved in mycotoxin degradation, particularly for toxins containing a lactone ring, such as zearalenone (B1683625) and aflatoxin B1. frontiersin.orgresearchgate.net These enzymes catalyze the hydrolysis of the lactone ring, which is often crucial for the toxin's biological activity. frontiersin.orgresearchgate.net While the trichothecene structure does not feature a lactone ring in the same manner as aflatoxin or zearalenone, the broader category of hydrolases, including esterases, is central to this compound metabolism. frontiersin.org

Identification of Microorganisms with Transformation Capacities (e.g., Blastobotrys species, Stenotrophomonas species)

Several microbial species have been identified for their capacity to biotransform trichothecene mycotoxins. Yeasts belonging to the Blastobotrys genus (anamorphic species within the Trichomonascus clade) have demonstrated the ability to convert T-2 toxin into this compound by removing the isovaleryl group at the C-8 position. nih.gov Specifically, several Blastobotrys species were found to transform T-2 toxin into both this compound and 3-acetyl T-2 toxin. mdpi.com This highlights a key enzymatic step performed by these yeasts in the metabolic pathway of type A trichothecenes. nih.govmdpi.com

Bacteria are also significant contributors to this compound and trichothecene degradation. Stenotrophomonas maltophilia, a gram-negative bacterium, has been noted for its ability to degrade various complex organic compounds, including mycotoxins like aflatoxin B1. mdpi.com While direct degradation of this compound by Stenotrophomonas is not extensively detailed in the provided results, its inclusion in a bacterial consortium that effectively de-epoxidized eleven different trichothecenes suggests a potential role. mdpi.com This consortium, which also included genera like Clostridium and Bacillus, demonstrated broad-spectrum activity against these mycotoxins. mdpi.comresearchgate.net Furthermore, soil-derived bacterial communities have shown the capacity to break down T-2 toxin into various metabolites, including this compound, indicating that soil is a rich reservoir of microorganisms with these transformative abilities. asm.org

| Microorganism | Transformation Pathway | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| Blastobotrys species | Removal of isovaleryl group | T-2 toxin | This compound, 3-acetyl T-2 toxin | nih.gov, mdpi.com |

| Soil Bacterial Communities | Side chain cleavage (deacetylation, etc.) | T-2 toxin | This compound, 4-deacetyl this compound, HT-2 toxin, T-2 triol | asm.org |

| Chicken Intestinal Microbes | Deacetylation | This compound | Deacetylated metabolites | researchgate.net, nih.gov, mdpi.com |

| Stenotrophomonas species (in consortium) | De-epoxidation | Trichothecenes (unspecified) | De-epoxidized products | mdpi.com, researchgate.net |

Comparative Biotransformation Studies

Differences in Metabolism Across Trichothecene Subtypes

The metabolism of trichothecenes by microorganisms varies significantly depending on the specific structure and substitution pattern of the mycotoxin. researchgate.netfrontiersin.org Trichothecenes are classified into types A, B, C, and D based on their functional groups. nih.govwikipedia.org this compound is a Type A trichothecene, characterized by a hydroxyl group at the C-8 position. nih.govwikipedia.org

Studies comparing the degradation of different trichothecenes by chicken intestinal microbes reveal distinct metabolic fates. researchgate.netnih.gov

Diacetylated Type A Trichothecenes : For this compound and diacetoxyscirpenol (DAS), the sole metabolic pathway observed was deacetylation. researchgate.netnih.govmdpi.com

Other Type A Trichothecenes : T-2 toxin, which has a more complex isovaleryl group at C-8, also primarily showed deacetylation to HT-2 toxin. researchgate.netnih.gov In contrast, HT-2 toxin and T-2 triol, which lack the C-4 acetyl group, underwent deepoxidation. researchgate.netnih.gov This suggests that the presence and nature of acyl groups significantly influence whether deacylation or deepoxidation is the favored pathway.

Type B Trichothecenes : Non-acylated Type B trichothecenes like deoxynivalenol (DON) and nivalenol (B191977) were almost completely converted to their deepoxy metabolites. researchgate.netnih.gov Their monoacetylated derivatives, such as 3-acetyldeoxynivalenol (B190510) (3-ADON), predominantly underwent deacetylation first. researchgate.net

These differences underscore that the enzymatic machinery of gut microbes exhibits specificity, with deacetylation being the primary route for acetylated compounds like this compound, while deepoxidation is favored for non-acylated trichothecenes or those where deacetylation has already occurred. researchgate.net

Evaluation in Diverse Biological Systems (e.g., Soil Microbes, Intestinal Microbiota)

The biotransformation of this compound and related mycotoxins is highly dependent on the microbial environment.

Intestinal Microbiota : The gut microbiome of animals, particularly chickens, is a well-studied environment for trichothecene metabolism. researchgate.netnih.govmdpi.com In vitro incubations with chicken intestinal microbes have consistently shown that this compound is subject to deacetylation. researchgate.netmdpi.com This transformation is considered a detoxification step, as the acetyl groups contribute to the toxic activity of the molecule. The intestinal flora of other animals, such as ruminants, and even humans, also possess the ability to transform various trichothecenes, primarily through de-epoxidation and deacetylation. researchgate.netjst.go.jp

Soil Microbes : Soil is a significant reservoir of microorganisms capable of degrading xenobiotics, including mycotoxins. nih.govasm.org Bacterial communities isolated from diverse soil samples can utilize T-2 toxin as a carbon source. asm.org The degradation pathways in these soil communities involved the cleavage of side chains to produce metabolites like HT-2 toxin and T-2 triol. asm.org Notably, a minor pathway led to the formation of this compound and its subsequent deacetylation to 4-deacetyl this compound. asm.org Some bacterial consortia from soil were even capable of degrading the core trichothecene nucleus, demonstrating a complete detoxification process. asm.org The complexity of these soil communities, often involving co-metabolic interactions between different bacterial species, allows for more extensive degradation than single isolates. asm.org

| Biological System | Trichothecene Subtype | Primary Transformation | Key Metabolites | Reference |

|---|---|---|---|---|

| Chicken Intestinal Microbiota | This compound (Diacetylated Type A) | Deacetylation | Deacetylated this compound | researchgate.net, mdpi.com |

| T-2 toxin (Type A) | Deacetylation | HT-2 toxin | researchgate.net, nih.gov | |

| Deoxynivalenol (Non-acylated Type B) | De-epoxidation | DOM-1 | researchgate.net, nih.gov | |

| Soil Microbial Communities | T-2 toxin (Type A) | Deacetylation / Side-chain cleavage | HT-2 toxin, T-2 triol, this compound | asm.org |

| This compound (from T-2) | Deacetylation | 4-deacetyl this compound | asm.org |

Molecular and Cellular Interactions of Neosolaniol

Ribosomal Binding and Protein Synthesis Inhibition

The capacity to inhibit protein synthesis is a central feature of trichothecene (B1219388) toxicity. nih.gov This is achieved by directly targeting the eukaryotic ribosome, the cellular machinery responsible for translating mRNA into protein.